Cas no 1707727-74-9 (5-Chloro-3-isobutoxy-benzofuran-2-carboxylic acid)

5-Chloro-3-isobutoxy-benzofuran-2-carboxylic acid is a benzofuran derivative characterized by its chloro and isobutoxy functional groups, which contribute to its unique chemical properties. This compound is primarily utilized as an intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. Its structural features, including the carboxylic acid moiety, enhance reactivity for further derivatization, making it valuable for constructing complex molecules. The chloro substituent at the 5-position and the isobutoxy group at the 3-position influence both steric and electronic properties, enabling selective modifications. The compound exhibits stability under standard handling conditions, ensuring consistent performance in synthetic applications. Its purity and well-defined structure make it a reliable choice for research and industrial processes.
5-Chloro-3-isobutoxy-benzofuran-2-carboxylic acid structure
1707727-74-9 structure
商品名:5-Chloro-3-isobutoxy-benzofuran-2-carboxylic acid
CAS番号:1707727-74-9
MF:C13H13ClO4
メガワット:268.692923307419
CID:5161901

5-Chloro-3-isobutoxy-benzofuran-2-carboxylic acid 化学的及び物理的性質

名前と識別子

    • 5-Chloro-3-isobutoxy-benzofuran-2-carboxylic acid
    • 2-Benzofurancarboxylic acid, 5-chloro-3-(2-methylpropoxy)-
    • インチ: 1S/C13H13ClO4/c1-7(2)6-17-11-9-5-8(14)3-4-10(9)18-12(11)13(15)16/h3-5,7H,6H2,1-2H3,(H,15,16)
    • InChIKey: UPEMKPKRXQPAQU-UHFFFAOYSA-N
    • ほほえんだ: O1C2=CC=C(Cl)C=C2C(OCC(C)C)=C1C(O)=O

5-Chloro-3-isobutoxy-benzofuran-2-carboxylic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Chemenu
CM509516-1g
5-Chloro-3-isobutoxybenzofuran-2-carboxylicacid
1707727-74-9 97%
1g
$637 2023-03-10

5-Chloro-3-isobutoxy-benzofuran-2-carboxylic acid 関連文献

5-Chloro-3-isobutoxy-benzofuran-2-carboxylic acidに関する追加情報

Introduction to 5-Chloro-3-isobutoxy-benzofuran-2-carboxylic acid (CAS No. 1707727-74-9)

5-Chloro-3-isobutoxy-benzofuran-2-carboxylic acid, identified by the Chemical Abstracts Service Number (CAS No.) 1707727-74-9, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the benzofuran family, a class of heterocyclic aromatic molecules known for their diverse biological activities and structural versatility. The presence of both chloro and isobutoxy substituents on the benzofuran core introduces unique electronic and steric properties, making it a valuable scaffold for drug discovery and molecular design.

The benzofuran moiety is a prominent pharmacophore in many bioactive natural products and synthetic drugs. Its aromatic system provides stability, while the fused oxygen ring introduces polarity and potential interactions with biological targets. In particular, 5-Chloro-3-isobutoxy-benzofuran-2-carboxylic acid has been studied for its potential applications in developing novel therapeutic agents. The chloro group at the 5-position enhances electrophilicity, facilitating further functionalization, while the isobutoxy group at the 3-position contributes to solubility and metabolic stability.

Recent advancements in computational chemistry and high-throughput screening have highlighted the benzofuran scaffold as a promising candidate for modulating various biological pathways. Studies have demonstrated that derivatives of benzofuran can exhibit inhibitory effects on enzymes such as kinases, cytochrome P450 enzymes, and other targets relevant to inflammation, cancer, and neurodegenerative diseases. The specific substitution pattern in 5-Chloro-3-isobutoxy-benzofuran-2-carboxylic acid may confer unique interactions with these targets, making it a subject of intense interest for medicinal chemists.

One of the key areas of research involving 5-Chloro-3-isobutoxy-benzofuran-2-carboxylic acid is its potential role in oncology. Benzofuran derivatives have been reported to inhibit the growth of tumor cells by interfering with critical signaling pathways involved in cell proliferation and survival. For instance, modifications at the 3-position with alkyl or alkoxy groups have been shown to enhance binding affinity to specific protein targets. The isobutoxy group in this compound may contribute to favorable pharmacokinetic properties, including improved oral bioavailability and reduced clearance rates.

Additionally, the chloro substituent at the 5-position allows for further derivatization via cross-coupling reactions such as Suzuki or Buchwald-Hartwig couplings, enabling the construction of more complex molecular architectures. These reactions are widely employed in drug discovery to introduce diverse functional groups while maintaining the core benzofuran scaffold. Such modifications can lead to novel compounds with enhanced potency or selectivity against disease-causing targets.

The synthesis of 5-Chloro-3-isobutoxy-benzofuran-2-carboxylic acid involves multi-step organic transformations that require precise control over reaction conditions to achieve high yields and purity. Common synthetic routes include Friedel-Crafts acylation followed by nucleophilic substitution or metal-catalyzed cross-coupling reactions. Advances in synthetic methodologies have enabled more efficient production processes, reducing costs and improving scalability for industrial applications.

In vitro studies have begun to elucidate the pharmacological profile of 5-Chloro-3-isobutoxy-benzofuran-2-carboxylic acid, revealing potential interactions with enzymes such as COX-2 (cyclooxygenase-2) and LOX (lipoxygenase). These enzymes are implicated in inflammatory responses and have been validated as therapeutic targets for conditions like arthritis and cancer. Preliminary data suggest that this compound may exhibit anti-inflammatory properties by modulating the activity of these enzymes.

The role of 5-Chloro-3-isobutoxy-benzofuran-2-carboxylic acid in drug development extends beyond oncology and inflammation. Emerging research indicates its potential utility in treating neurological disorders, where benzofuran derivatives have shown promise in animal models of neurodegeneration. The structural features of this compound may allow it to cross the blood-brain barrier, a critical requirement for central nervous system therapies.

As computational modeling techniques continue to evolve, virtual screening approaches are being employed to identify optimal analogs of 5-Chloro-3-isobutoxy-benzofuran-2-carboxylic acid based on predicted binding affinities andADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) properties. These simulations help guide experimental efforts by prioritizing compounds most likely to succeed in preclinical testing. Such integrative strategies are accelerating the discovery pipeline for novel therapeutics.

The safety profile of 5-Chloro-3-isobutoxy-benzofuran-2-carboxylic acid is under active investigation as part of its development process. Pharmacokinetic studies assess how the compound is absorbed, distributed, metabolized, and excreted by living organisms. Additionally, toxicological evaluations determine potential side effects at various doses. These assessments are essential for ensuring that any derivative entering clinical trials meets safety standards required by regulatory agencies such as the FDA or EMA.

In conclusion,5-Chloro-3-isobutoxy-benzofuran-2-carboxylic acid (CAS No. 1707727-74-9) represents a structurally interesting compound with broad therapeutic implications. Its unique substitution pattern positions it as a versatile building block for drug discovery efforts targeting cancer, inflammation, neurological disorders, and other diseases. Continued research into this molecule promises to yield valuable insights into its biological activity and potential applications in medicine.

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